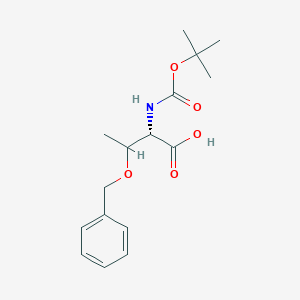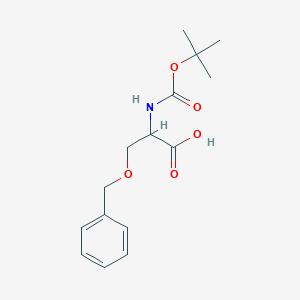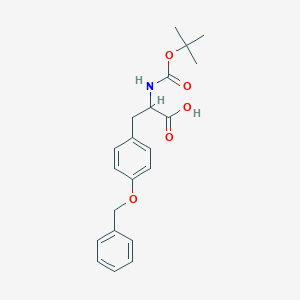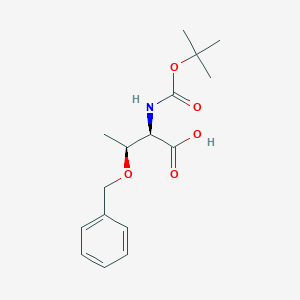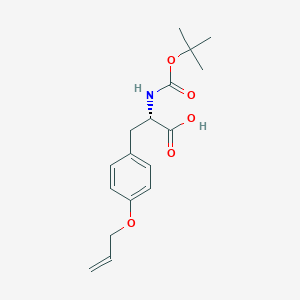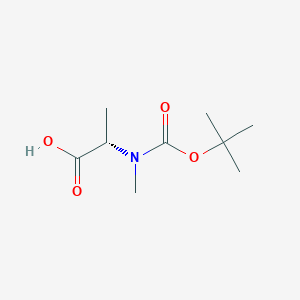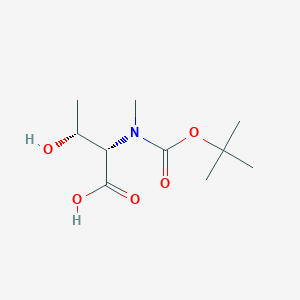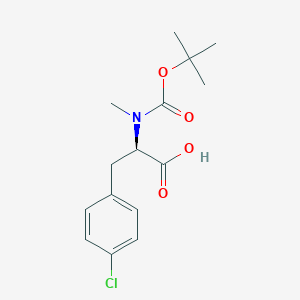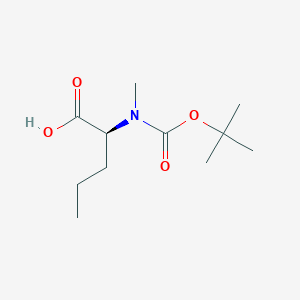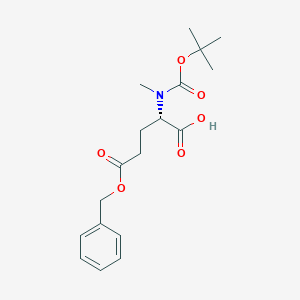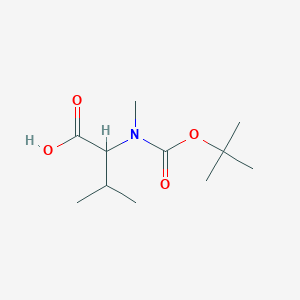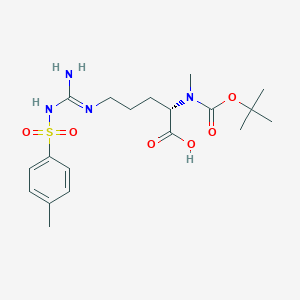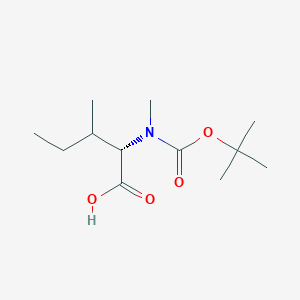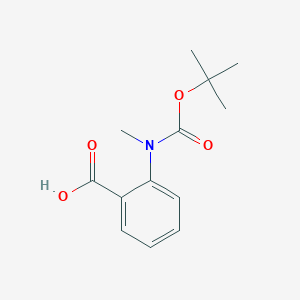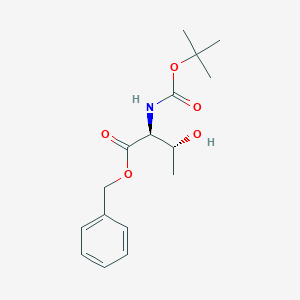
Boc-Thr-OBzl
Übersicht
Beschreibung
Boc-Thr-OBzl is an organic compound that is commonly used as a protective group in peptide synthesis . It is used to protect the amino acid threonine at the N-terminus . It is used in the preparation of substituted oxopyridine derivatives as factor XIa and plasma kallikrein inhibitors useful in treating thrombotic or thromboembolic diseases .
Synthesis Analysis
The synthesis of Boc-Thr-OBzl typically involves the reaction of the Boc protecting group with the hydroxyl group of threonine to form Boc-Thr-OH . Subsequently, an appropriate activating reagent (such as DCC or HATU) is used to react with benzyl alcohol to produce the final product, Boc-Thr-OBzl .Molecular Structure Analysis
Boc-Thr-OBzl has the molecular formula C16H23NO5 and a molecular weight of 309.36 . It is a compound where the N-terminal protecting group Boc (tert-butyloxycarbonyl) and the C-terminal substituent benzyl (Bzl) are connected .Chemical Reactions Analysis
In peptide synthesis, Boc-Thr-OBzl is used as a protective group for the amino acid threonine . The benzyl group can be removed with HF, TFMSA, or TMSOTf when the peptide is cleaved from the resin . It can also be removed by hydrogenolysis .Physical And Chemical Properties Analysis
Boc-Thr-OBzl has a boiling point of 464.0±40.0°C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Model Compounds for Peptide Synthesis : Boc-Thr-OBzl has been used as a model compound in the synthesis of peptides. It assists in the interpretation of 13C-NMR spectra of protected peptides, which is crucial for understanding the structure of larger peptide chains (Schwenzer, Scheller, & Losse, 1979).
Peptide Orientation Studies : Research has shown that peptides like Boc-(l-Leu-Aib)n-OBzl can have their orientation influenced by the subphase they are spread on. This has implications for understanding peptide interactions and conformations at interfaces (Kitagawa, Morita, Umemura, & Kimura, 2002).
Conformational Behavior in Solvents : Studies on peptide fragments in solvents like dichloromethane have utilized derivatives including Boc-Thr-OBzl. Such studies are crucial in understanding how peptide conformation relates to solubility and biological activity (Narita, Doi, & Nakai, 1987).
Micelle Formation in Chloroform : Boc-Ile-Gly-Met-Thr(Bzl)-OBzl forms micellar aggregates in chloroform, a finding that contributes to understanding peptide aggregation and micelle formation in organic solvents (Murugesan, Venugopal, & Jayakumar, 1997).
Solid-State Peptide Conformation : IR spectroscopy has been used to analyze the conformation of peptides in the solid state, using Boc-Thr-OBzl as part of the peptide sequence. This provides insights into how different amino acids influence peptide structure (Narita, Doi, & Takegahara, 1987).
Solid-Phase Peptide Synthesis (SPPS) : Boc/Bzl strategy in SPPS, an essential technique in many laboratories, often employs Boc-Thr-OBzl. This method is vital in the synthesis of long and complex polypeptides, especially for pharmaceutical applications (Muttenthaler, Albericio, & Dawson, 2015).
Synthesis of Glycosylated Peptides : Boc-Thr-OBzl has been used in the synthesis of glycosylated peptides, which are important in studying the biological activity and structure-function relationships of peptides (Biondi, Filira, Rocchi, Tzehoval, & Fridkin, 2009).
Safety And Hazards
Boc-Thr-OBzl is a chemical substance that has certain toxicity and irritancy . During operation, appropriate protective equipment such as laboratory gloves and goggles should be worn . It should be operated in a well-ventilated laboratory to avoid inhalation or skin contact . If accidentally inhaled or contacted, the affected area should be immediately cleaned and medical help should be sought .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGXXUNJQGWOP-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr-OBzl | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

